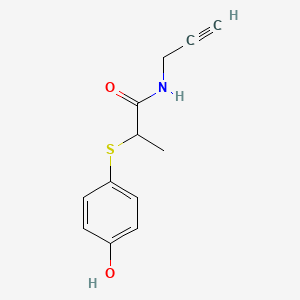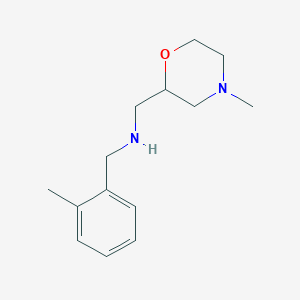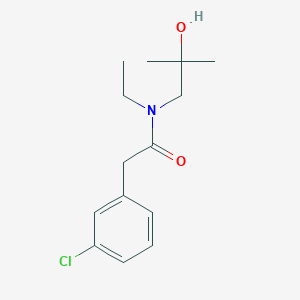
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxy-methylpropyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenylamine, ethyl bromide, and 2-hydroxy-2-methylpropylamine.
Formation of Intermediate: The 3-chlorophenylamine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl-3-chlorophenylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-ethyl-3-chlorophenylacetamide.
Final Product: The N-ethyl-3-chlorophenylacetamide is reacted with 2-hydroxy-2-methylpropylamine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production.
化学反应分析
Types of Reactions
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chlorophenyl)-N-ethyl-N-(2-oxopropyl)acetamide.
Reduction: Formation of 2-(phenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
Substitution: Formation of 2-(3-hydroxyphenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide.
科学研究应用
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-methyl-N-(2-hydroxy-2-methylpropyl)acetamide
- 2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-ethylpropyl)acetamide
Uniqueness
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
属性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)-N-ethyl-N-(2-hydroxy-2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H20ClNO2/c1-4-16(10-14(2,3)18)13(17)9-11-6-5-7-12(15)8-11/h5-8,18H,4,9-10H2,1-3H3 |
InChI 键 |
BCMVHRDJMJIKAI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(C)(C)O)C(=O)CC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


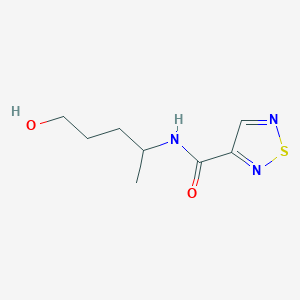
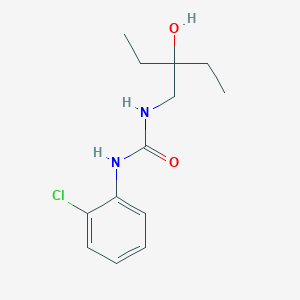
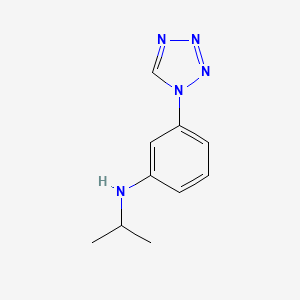
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)

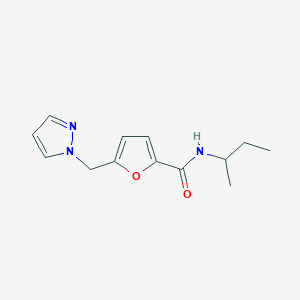
![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
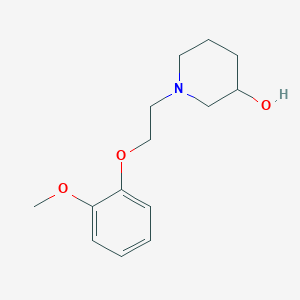
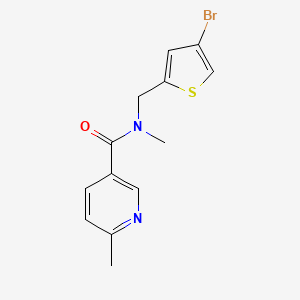
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
